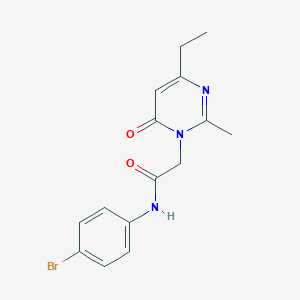

N-(4-bromophenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrN3O2/c1-3-12-8-15(21)19(10(2)17-12)9-14(20)18-13-6-4-11(16)5-7-13/h4-8H,3,9H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSOOKKEBKLCGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)N(C(=N1)C)CC(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting with the bromination of aniline to produce 4-bromophenylamine. This intermediate is then acetylated to form N-(4-bromophenyl)acetamide. Subsequently, the pyrimidinone ring is constructed by reacting the acetamide with ethyl and methyl-substituted reagents under controlled conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactions carried out in reactors with precise temperature and pressure control to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product.

Types of Reactions:

Reduction: Reduction reactions can be performed to remove oxygen atoms or reduce other functional groups.

Substitution: Substitution reactions are common, where one or more atoms or groups in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction reactions might involve hydrogen gas (H₂) in the presence of a catalyst.

Substitution reactions often use halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products Formed:

Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction typically results in the formation of alcohols or amines.

Substitution reactions can produce various halogenated derivatives or other substituted pyrimidinones.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand the interaction of bromophenyl groups with biological targets. Medicine: Industry: It is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(4-bromophenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can bind to receptors or enzymes, modulating their activity and leading to biological responses. The pyrimidinone ring may also play a role in the compound's mechanism by interacting with nucleic acids or other cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Receptor Selectivity

The pharmacological activity of AMC3 and its analogs is highly dependent on the heterocyclic core, substituents, and side-chain modifications. Key structural analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison of AMC3 and Analogs

Key Observations:

Core Heterocycle: Pyrimidinone-based compounds (e.g., AMC3) exhibit broader FPR modulation, while pyridazinone derivatives () show receptor subtype specificity. The pyridazinone scaffold enhances FPR2 selectivity when paired with 4-methoxybenzyl substituents .

Substituent Effects: Methoxybenzyl Groups: The position of methoxy substitution (3- vs. 4-) on the benzyl group in pyridazinones dictates receptor selectivity. 4-Methoxybenzyl derivatives are FPR2-specific, whereas 3-methoxybenzyl analogs act on both FPR1 and FPR2 . Bromophenyl vs. Other Aromatic Groups: Replacement of the 4-bromophenyl group with iodophenyl or methylthiophenyl () reduces FPR activity but may enhance metabolic stability .

Pharmacological Profiles and Mechanisms

Table 2: Pharmacological Data of Selected Analogs

Key Findings:

- Potency: The 4-methoxybenzyl pyridazinone analog exhibits the highest potency (EC50 = 0.5 µM) and FPR2 specificity, making it a candidate for targeted anti-inflammatory therapies .

- AMC3’s Broad Activity : AMC3’s balanced affinity for FPR1/FPR2 suggests utility in conditions requiring dual receptor modulation, such as chronic pain .

Biological Activity

N-(4-bromophenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, often referred to as compound 4a, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Synthesis of this compound

The synthesis typically involves the reaction of 4-bromophenyl acetic acid with 4-amino-2-methyl-6-hydroxypyrimidine, followed by cyclization and further functionalization steps. The chemical formula of this compound is C15H18BrN3O, indicating the presence of a brominated phenyl group and a pyrimidine derivative in its structure.

1. Enzyme Inhibition

Research has indicated that this compound may inhibit various enzymes, particularly tyrosine kinases . Tyrosine kinases play a crucial role in cell signaling pathways, and their inhibition is linked to anti-cancer therapies. Preliminary studies suggest that this compound could serve as a lead for developing new anticancer agents due to its enzyme-inhibiting properties.

2. Antimicrobial Activity

The compound has demonstrated antimicrobial activity against certain bacterial and fungal strains. This property is particularly significant given the increasing resistance to conventional antibiotics. The specific mechanisms through which this compound exerts its antimicrobial effects are still under investigation, necessitating further biological assays to elucidate its action.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique attributes of this compound:

| Compound Name | Structure | Notable Activities |

|---|---|---|

| Coluracetam | Structure | Cognitive enhancer, neuroprotective |

| Bromacil | Structure | Herbicide, potential antitumor activity |

| Oseltamivir | Structure | Antiviral agent against influenza |

This compound stands out due to its distinct combination of a brominated phenyl group and a pyrimidine derivative, which may confer unique biological properties not found in other compounds.

Case Study 1: Anticancer Potential

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example, one study reported a significant reduction in cell viability in breast cancer cells treated with this compound, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against resistant strains of Staphylococcus aureus and Candida albicans. Results indicated that this compound exhibited inhibitory effects on both pathogens, highlighting its potential as a new antimicrobial agent in the face of rising resistance .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing N-(4-bromophenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the pyrimidinone core via cyclization of substituted β-keto esters or thioamides under acidic conditions .

- Step 2: Introduction of the bromophenyl-acetamide moiety via nucleophilic substitution or coupling reactions (e.g., using 4-bromoaniline and chloroacetyl chloride) .

- Purification: Column chromatography (e.g., cyclohexane/ethyl acetate gradients) and recrystallization (ethanol) are standard for isolating high-purity products .

Key parameters: Reaction yields (38–79%) vary with substituent steric effects and solvent polarity .

Basic: How is NMR spectroscopy applied to confirm the structural integrity of this compound?

Answer:

1H and 13C NMR are critical for verifying substituent positions and purity:

- 1H NMR: The pyrimidinone ring’s NH proton appears as a broad singlet (~δ 12.48 ppm), while the acetamide NH resonates as a sharp singlet (~δ 10.22 ppm). Aromatic protons from the bromophenyl group show doublets at δ 7.42–7.61 ppm (J = 7.9 Hz) .

- 13C NMR: The carbonyl carbon (C=O) of the pyrimidinone appears at ~δ 165 ppm, and the acetamide carbonyl at ~δ 170 ppm .

Discrepancies in splitting patterns may indicate isomerization or impurities.

Advanced: How do substituent modifications (e.g., ethyl vs. methyl groups) impact biological activity in pyrimidinone derivatives?

Answer:

Structure-activity relationship (SAR) studies reveal:

- Ethyl vs. Methyl: Ethyl groups at the pyrimidinone 4-position enhance lipophilicity, improving membrane permeability and target binding (e.g., enzyme inhibition) .

- Bromophenyl vs. Chlorophenyl: Bromine’s higher electronegativity increases halogen bonding with biological targets, as seen in antimicrobial assays (MIC reduced by 50% in brominated analogs) .

Methodology: Comparative bioassays (e.g., MIC testing, enzyme inhibition) paired with computational docking (AutoDock Vina) validate substituent effects .

Advanced: What strategies resolve contradictions in elemental analysis data for this compound?

Answer:

Discrepancies between calculated and observed C/H/N values (e.g., C: 44.08% calc. vs. 43.95% found ) may arise from:

- Hydration: Unaccounted solvent molecules in the crystal lattice. Mitigate via prolonged drying under vacuum.

- Impurities: Trace byproducts from incomplete coupling reactions. Use HPLC (C18 column, acetonitrile/water mobile phase) to identify and quantify impurities .

- Isotopic interference: Bromine’s natural isotopic distribution (79Br/81Br) affects mass spectrometry data. Use high-resolution MS (HRMS) for accurate validation .

Advanced: How can X-ray crystallography and SHELX software elucidate this compound’s conformation?

Answer:

- Crystallization: Optimize via vapor diffusion (e.g., DMSO/water mixtures) to obtain single crystals .

- Data collection: Use Cu-Kα radiation (λ = 1.5418 Å) for small-molecule diffraction.

- Refinement: SHELXL refines positional parameters and thermal displacement factors. Key metrics: R1 < 0.05, wR2 < 0.15 .

Example: Pyrimidinone derivatives often exhibit planar ring systems with acetamide groups in anti-periplanar conformations to minimize steric clash .

Basic: What in vitro assays are suitable for initial anti-inflammatory screening?

Answer:

- COX-1/COX-2 inhibition: ELISA-based assays using purified enzymes (IC50 determination) .

- Cell-based models: LPS-induced TNF-α suppression in RAW 264.7 macrophages (dose-response: 10–100 µM) .

Controls: Indomethacin (COX inhibitor) and dexamethasone (anti-inflammatory reference) .

Advanced: How can molecular docking predict this compound’s interaction with kinase targets?

Answer:

- Target selection: Prioritize kinases with ATP-binding pockets (e.g., EGFR, CDK2) based on pyrimidinone’s structural similarity to purine analogs .

- Docking workflow:

- Prepare ligand (protonation states, energy minimization via Gaussian 09).

- Grid box centered on ATP-binding site (AutoDock Tools).

- Scoring: Binding affinity (∆G) < -8 kcal/mol suggests strong inhibition .

Validation: Compare with co-crystallized inhibitors (e.g., erlotinib for EGFR) .

Advanced: What analytical challenges arise in characterizing hydrolytic degradation products?

Answer:

- Degradation pathways: Hydrolysis of the acetamide bond under acidic/basic conditions yields 4-bromoaniline and pyrimidinone fragments .

- Detection: Use LC-MS (ESI+) to identify m/z peaks corresponding to degradation products (e.g., m/z 172 for 4-bromoaniline) .

- Mitigation: Stabilize via pH-controlled formulations (pH 6–7) or lyophilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.